N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}propanamide
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Overview
Description
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}propanamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}propanamide typically involves multiple steps, starting with the formation of the pyrrole ring. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Alkylation: The prop-2-en-1-yl group can be introduced via alkylation reactions using appropriate alkyl halides.
Amidation: The final step involves the formation of the propanamide group through amidation reactions, typically using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfonyl chlorides for electrophilic substitution, alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide
- N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}butanamide
Uniqueness
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}propanamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24N2O3S |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-prop-2-enylpyrrol-2-yl]propanamide |
InChI |
InChI=1S/C19H24N2O3S/c1-6-12-21-15(5)14(4)18(19(21)20-17(22)7-2)25(23,24)16-10-8-13(3)9-11-16/h6,8-11H,1,7,12H2,2-5H3,(H,20,22) |
InChI Key |
HKQJQCPBWQSIJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(N1CC=C)C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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